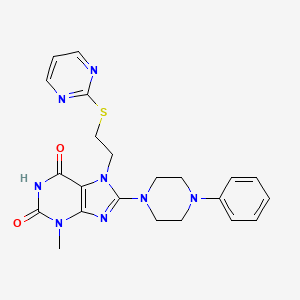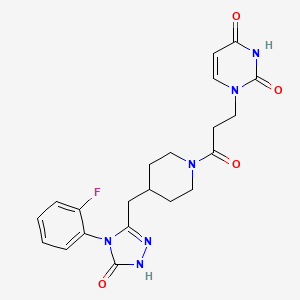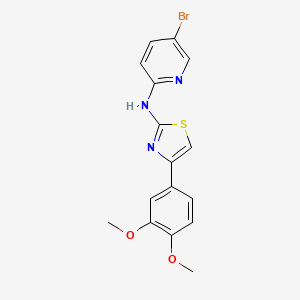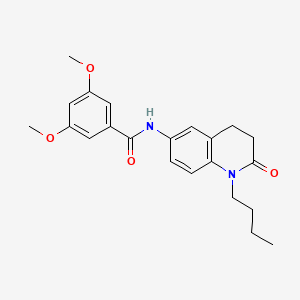![molecular formula C10H9N3O3S B3000906 4-{[(3-甲基-1,2-恶唑-5-基)甲基]硫代}嘧啶-5-甲酸 CAS No. 1864073-32-4](/img/structure/B3000906.png)
4-{[(3-甲基-1,2-恶唑-5-基)甲基]硫代}嘧啶-5-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antifolate properties. The presence of a sulfanyl group and an oxazole ring in the compound suggests potential for interaction with various biological targets.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), which is a key enzyme in the synthesis of thymidine for DNA replication . These compounds were synthesized from a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, by appending aryl thiols to the 5-position via an oxidative addition reaction . This method could potentially be adapted for the synthesis of "4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid" by using an appropriate oxazole thiol in the synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can significantly influence their biological activity. For example, the conformation of the pyrimidine ring can vary, as seen in sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, which adopt conformations intermediate between boat, screw-boat, and twist-boat forms . The presence of different substituents on the pyrimidine ring can lead to the formation of hydrogen-bonded ribbons and affect the overall molecular geometry, which in turn can influence the compound's interaction with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation . These reactions can lead to the formation of polymorphs with different hydrogen bonding patterns and molecular arrangements . The reactivity of the sulfanyl group in "4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid" could be explored in similar reactions to yield novel derivatives with potentially enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a sulfanyl group can increase the lipophilicity of the compound, which may affect its bioavailability and pharmacokinetics . The presence of an oxazole ring could also contribute to the compound's electronic properties and its ability to form hydrogen bonds, which are important for its interaction with biological targets.
科学研究应用
合成和生物活性
- 与 4-{[(3-甲基-1,2-恶唑-5-基)甲基]硫代}嘧啶-5-甲酸 相似的化合物用于合成具有良好生物活性的新型硫代嘧啶-葡萄糖醛酸化合物。这些化合物的特征在于二氢嘧啶骨架的形成和带有氨基的嘧啶环的安装 (R. Wanare,2022)。
晶体结构和细胞毒性活性
- 从类似的起始材料获得的新型 4-硫代嘧啶衍生物已通过光谱和单晶 X 射线衍射对其分子结构进行了表征。已经检查了它们对包括癌细胞系在内的各种细胞系的细胞毒性 (Marcin Stolarczyk 等,2018)。
硫代嘧啶-4(3H)-酮衍生物的合成
- 对结构相关的杂环硫代嘧啶-4(3H)-酮衍生物合成的研究表明,其具有广泛的生物活性,包括抗菌和抗癌特性 (F. Bassyouni 和 O. Fathalla,2013)。
构象受限掩蔽半胱氨酸
- 对 2-硫代-1-氨基环丙烷羧酸衍生物合成的研究表明,相关化合物可用于制备构象受限的掩蔽半胱氨酸,这在生化和药物研究中具有潜在应用 (F. Clerici、M. L. Gelmi 和 D. Pocar,1999)。
动力学研究
- 对 2-(甲硫基)嘧啶-5-羧酸乙酯等相关化合物的氧化动力学研究提供了对反应机理的见解,这对于合成药物化合物的合成途径的开发至关重要 (T. Padmini、M. Manju 和 B. Sateesh,2016)。
未来方向
属性
IUPAC Name |
4-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-6-2-7(16-13-6)4-17-9-8(10(14)15)3-11-5-12-9/h2-3,5H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUCUOQRMRYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)
![{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B3000825.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)

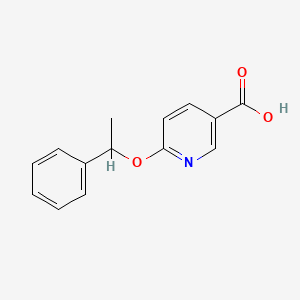
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3000837.png)
![N-(2,4-difluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B3000838.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3000839.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)
